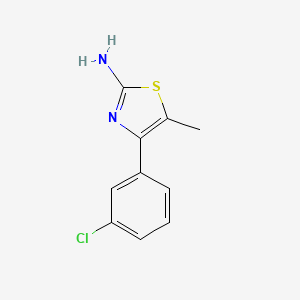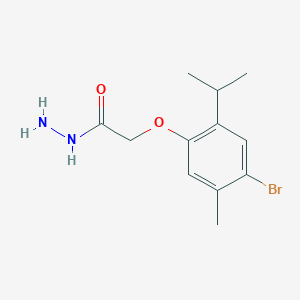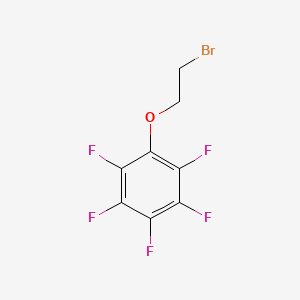
1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated benzene derivatives often involves the use of aromatic nucleophilic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . Similarly, bromopentafluorobenzene, a compound closely related to the one of interest, was synthesized from pentafluorobenzoic acid through decarboxylation followed by bromination . These methods suggest that the synthesis of 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene could potentially be carried out by first synthesizing a pentafluorobenzene derivative and then introducing the bromoethoxy functional group through appropriate chemical reactions.
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives is often confirmed using spectroscopic methods such as NMR, IR, UV, and sometimes X-ray crystallography . For example, the molecular structures of various phosphorus-containing fluorinated benzene derivatives were investigated by X-ray crystallography, revealing large bond angles around the phosphorus atoms . Although the exact molecular structure of 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene is not provided, similar analytical techniques would likely be used to confirm its structure.
Chemical Reactions Analysis
The chemical reactions involving fluorinated benzene derivatives can be quite diverse. The papers describe reactions such as oxidation, methylation, and further substitution reactions to introduce different functional groups . The bromination of aromatic compounds is a common reaction, as seen in the synthesis of 1-bromo-2,4-difluorobenzene and bromopentafluorobenzene . These reactions indicate that the bromoethoxy group in 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene could be introduced through a substitution reaction, possibly involving an ethoxy-containing reagent and a bromination step.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzene derivatives are influenced by the presence of fluorine atoms, which can affect the compound's reactivity, boiling point, and electronic properties. The papers do not provide specific details on the physical and chemical properties of 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene, but they do mention the use of high-performance liquid chromatography (HPLC) to analyze the purity and composition of bromopentafluorobenzene . This suggests that similar analytical techniques could be used to study the physical and chemical properties of the compound of interest.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions :
- 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate of 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene, is useful in synthesizing dofetilide, a medication for treating arrhythmia. The synthesis employs Williamson Reaction, indicating its utility in producing medically relevant compounds (Zhai Guang-xin, 2006).
- The compound has been utilized in the synthesis of polyfluorophenyl oxiranes, showcasing its role as a versatile reactant in organic synthesis. These oxiranes find applications in a variety of chemical transformations, including semipinacol rearrangement and SNAr reactions (Zhou Li & V. Gevorgyan, 2012).
Development of Fluorescence Probes :
- Research has shown its application in the development of new intramolecular fluorescence probes. These probes are useful in monitoring photoinduced radical and cationic cross-linking processes, which are crucial in understanding and developing photoreactive materials (B. Strehmel et al., 1999).
Investigations in Fluorine Chemistry :
- The compound is significant in fluorine chemistry, as demonstrated in studies involving the reactions of various polyfluoro-benzenes and -biphenyls. These studies provide insights into the reactivity and potential applications of fluorinated aromatic compounds in advanced material sciences (P. Coe et al., 1966).
Formation of Silanes :
- It has been used in the direct preparation of some pentafluorophenyl-containing silanes. These silanes are important in various industrial and research applications, including as reagents in silicon-based chemistry (A. Whittingham & A. Jarvie, 1968).
Propiedades
IUPAC Name |
1-(2-bromoethoxy)-2,3,4,5,6-pentafluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-1-2-15-8-6(13)4(11)3(10)5(12)7(8)14/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKOVQHPLXTXML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OC1=C(C(=C(C(=C1F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294545 |
Source


|
| Record name | 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene | |
CAS RN |
6669-01-8 |
Source


|
| Record name | NSC97011 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)

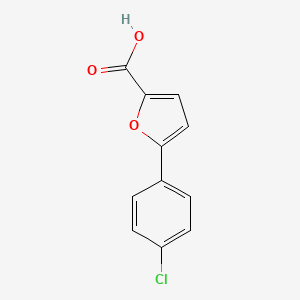

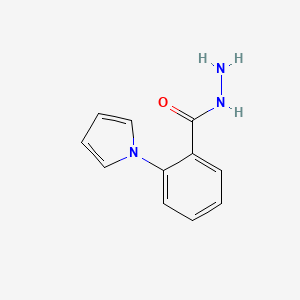
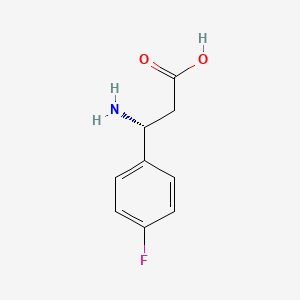
![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)


